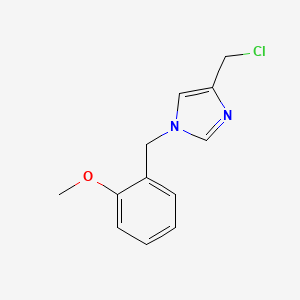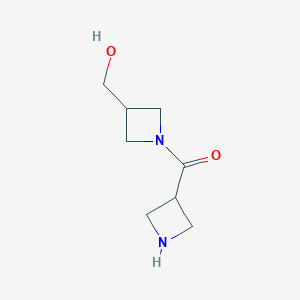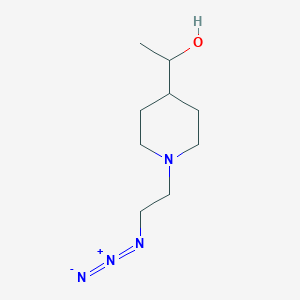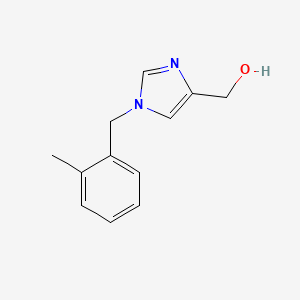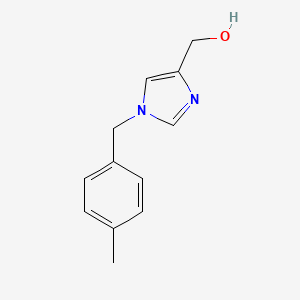
(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol
Übersicht
Beschreibung
“(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C15H23NO . It’s a member of the piperidone family, which are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidones, including “this compound”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones, a six-membered nitrogenous heterocyclic ketone, and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis of compounds related to (1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol has been reported, including the synthesis of various derivatives characterized by spectroscopic techniques and X-ray diffraction studies. For instance, (Naveen et al., 2015) synthesized a similar compound and confirmed its structure through X-ray diffraction, revealing that the piperidine ring adopts a chair conformation.
Crystallography and Molecular Structure : The crystal structure of these compounds often shows interesting features like chair conformation of the piperidine ring and distorted tetrahedral geometry around specific atoms. This is evidenced in studies such as (Girish et al., 2008) and (Prasad et al., 2008).
Applications in Catalysis
- Catalysis and Chemical Reactions : Some derivatives of this compound have been explored as catalysts. For instance, (Dönges et al., 2014) discuss the use of related complexes as Lewis acids to catalyze oxidative cyclization of alkenols.
Medicinal Chemistry
Antiproliferative Activity : Some studies have focused on the antiproliferative properties of related compounds. (Prasad et al., 2008) synthesized and characterized derivatives, evaluating their cell antiproliferation activity against various carcinoma cell lines.
Antimicrobial Properties : The antimicrobial potential of similar derivatives has been explored, such as in (Mallesha & Mohana, 2014), where they synthesized and evaluated the antibacterial and antifungal activities of certain compounds.
Chemical Synthesis and Analysis
Novel Synthesis Methods : Research includes exploring novel synthesis methods for related compounds, as seen in (Rui, 2010) where Piperidine-4-carboxylic acid was used in the preparation of a similar compound.
Spectroscopic Analysis : Studies like (Altameme et al., 2015) employ techniques like Fourier-transform infrared (FT-IR) spectroscopy for the biochemical analysis of similar compounds.
Eigenschaften
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-3-4-15(13(2)9-12)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFGJDIFMBDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


